molecular formula C27H36O5 B601248 Betamethasone Valerate Impurity F CAS No. 16125-28-3

Betamethasone Valerate Impurity F

Cat. No. B601248
CAS RN: 16125-28-3
M. Wt: 440.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone Valerate Impurity F, also known as Betamethasone Valerate Δ-9 (11), is an impurity of Betamethasone Valerate . Betamethasone Valerate is a medium-strength corticosteroid used to treat a variety of skin conditions by reducing swelling, itching, and redness .

Scientific Research Applications

1. Dermatological Applications

Betamethasone Valerate, a synthetic corticosteroid, is primarily used in dermatology. Its applications include the treatment of various skin conditions such as psoriasis, eczema, and dermatitis. Betamethasone Valerate's potency and efficacy in these conditions have been well-documented across multiple studies. It has been compared with other corticosteroids for its effectiveness and safety profile in treating skin conditions. For instance, a study by Yamauchi (2017) highlighted a novel formulation of betamethasone dipropionate, indicating its efficacy in treating psoriasis while maintaining a favorable safety profile (Yamauchi, 2017). Similarly, other research has also delved into the comparison of betamethasone valerate with other corticosteroids, demonstrating its relative advantages in specific dermatological applications (Nazhmutdinova, 2011).

2. Neonatal Care

Betamethasone Valerate has shown significant potential in neonatal care, particularly in the management of complications associated with prematurity. Research underscores its role in reducing neonatal morbidities like respiratory distress syndrome (RDS), intracranial hemorrhage, and necrotizing enterocolitis. It functions by promoting the maturation of fetal lung and other organ systems, thereby decreasing the chances of neonatal complications and enhancing survival rates. This is particularly evident in studies where betamethasone has been administered antenatally to reduce the risk of neonatal morbidities stemming from prematurity (Bittar, Francisco, & Zugaib, 2016).

3. Pharmacological Improvements and Comparative Studies

The ongoing research into Betamethasone Valerate also involves its comparative analysis with other corticosteroids to assess its particle sizes and effects when diluted. This research is crucial for understanding the relative neurotoxicities of different steroids and optimizing their clinical use. For instance, a study by Benzon et al. (2007) compared the sizes of particles of different steroids, including betamethasone, providing insights into their relative neurotoxicities and the impact of dilution on their properties (Benzon et al., 2007).

Safety And Hazards

Betamethasone Valerate Impurity F may cause damage to the endocrine system through prolonged or repeated exposure. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects. It causes skin irritation and may cause an allergic reaction. It may be harmful if swallowed. Repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

[(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWBLDMZUXMBDQ-RQSDUSTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone valerate 9(11)-ene

CAS RN

16125-28-3
Record name Betamethasone valerate delta-9(11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016125283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BETAMETHASONE VALERATE .DELTA.-9(11)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGH6J3DYH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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